Z-Gln(Dod)-OH

描述

属性

CAS 编号 |

28252-49-5 |

|---|---|

分子式 |

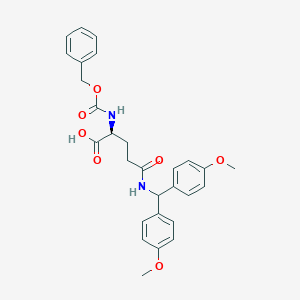

C28H30N2O7 |

分子量 |

506.5 g/mol |

IUPAC 名称 |

(2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C28H30N2O7/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)30-25(31)17-16-24(27(32)33)29-28(34)37-18-19-6-4-3-5-7-19/h3-15,24,26H,16-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1 |

InChI 键 |

NXGRPCWLXRUYOF-DEOSSOPVSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

手性 SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |

规范 SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

其他CAS编号 |

28252-49-5 |

同义词 |

n2-[(benzyloxy)carbonyl]-n-[bis(4-methoxyphenyl)methyl]-l-glutamine; (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}butanoicacid; EINECS248-926-6; Z-Gln(Dod)-OH; AC1L3PPZ; AC1Q5QSY; AR-1K5538; ZINC12339541; AM002910; 3B3-062464; N-(Bis(4-methoxyphenyl)methyl)-N2-((phenylmethoxy)carbonyl)-L-glutamine; (2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoicacid |

产品来源 |

United States |

准备方法

Rationale for Dod Protection

The Dod group (4,4’-dimethoxybenzhydryl) is selected for its dual stability and cleavability:

-

Stability : Resists hydrolysis under 3N HCl and catalytic hydrogenation.

-

Cleavability : Removed selectively with trifluoroacetic acid (TFA) without affecting the Z group.

Comparative studies (Table 1) highlight Dod’s superiority over Trt and DMB in minimizing side-chain hydrolysis during terminal amide hydrolysis.

Table 1: Stability of Glutamine Side-Chain Protecting Groups

| Protecting Group | Stability in 3N HCl | Stability in H<sub>2</sub>/Pd-C | Cleavage Agent |

|---|---|---|---|

| Dod | High | High | TFA |

| Trt | Moderate | Low | TFA |

| DMB | Low | High | TFA/Anisole |

Data adapted from Altherr et al..

Stepwise Synthesis of Z-Gln(Dod)-OH

Protection of Glutamine Side Chain

-

Dod Introduction :

Glutamine’s side-chain amide is protected via reaction with 4,4’-dimethoxybenzhydryl chloride (Dod-Cl) in dimethylformamide (DMF) under basic conditions (e.g., NaHCO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>).The reaction is monitored by thin-layer chromatography (TLC), with yields exceeding 80% after purification by crystallization.

-

Z Protection of α-Amine :

The α-amine is protected using benzyl chloroformate (Z-Cl) in a biphasic system (CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O) with Na<sub>2</sub>CO<sub>3</sub> as the base:Excess Z-Cl is quenched with 2N HCl, and the product is extracted into ethyl acetate, washed with brine, and dried over Na<sub>2</sub>SO<sub>4</sub>.

Purification and Characterization

-

Crystallization : this compound is recrystallized from ether/pentane mixtures, yielding colorless crystals.

-

Analytical Data :

Optimization of Coupling Reactions

Azirine/Oxazolone Method

The azirine/oxazolone approach, validated for poly-Aib peptides, is adaptable for this compound incorporation into larger sequences:

-

Activation : this compound is converted to a mixed anhydride with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C.

-

Coupling : The anhydride reacts with a peptide fragment’s free amine in DMF, using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) as coupling agents.

-

Deprotection : Post-coupling, the Dod group is removed with TFA/anisole (9:1) to regenerate the glutamine side chain.

Critical Parameters :

-

Temperature : Reactions conducted at 0–4°C minimize racemization.

-

Solvent : DMF enhances solubility of protected intermediates.

Challenges and Mitigation Strategies

Side Reactions

Scalability

-

Cost Efficiency : Dod-Cl is cost-prohibitive at scale; optimized stoichiometry (1.1 equiv.) balances yield and expense.

-

Column Chromatography : Silica gel chromatography (EtOAc/hexane, 4:6) achieves >95% purity but is labor-intensive.

Comparative Analysis with Alternative Routes

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is viable, solution-phase synthesis remains preferred for this compound due to:

化学反应分析

Types of Reactions

Z-Gln(Dod)-OH can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Z-Gln(Dod)-OH has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Z-Gln(Dod)-OH involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays can provide insights into its specific targets and mechanisms.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares Z-Gln(Dod)-OH with three structurally related compounds:

<sup>†</sup> Inferred properties based on analogs; Dod-group assumed to increase hydrophobicity compared to Trt.

(a) Z-Gln(Trt)-OH vs. This compound

- Protecting Group Stability : The trityl (Trt) group in Z-Gln(Trt)-OH is bulkier and more acid-labile than Dod, facilitating selective deprotection under mild acidic conditions . Dod, likely a linear alkyl chain, may require harsher conditions (e.g., strong acids or bases) for removal.

- Solubility : The Dod group’s hydrophobicity could reduce aqueous solubility compared to Trt, impacting reaction kinetics in peptide synthesis .

- Applications : Z-Gln(Trt)-OH is widely used in solid-phase synthesis for peptides requiring glutamine residues . This compound might be preferred in lipidated peptide designs due to enhanced membrane permeability.

(b) Z-D-Gln-OH vs. This compound

- Stereochemistry: Z-D-Gln-OH is the D-stereoisomer, making it suitable for synthesizing non-natural peptides with altered bioactivity . This compound retains the natural L-configuration.

- Side-Chain Protection : Z-D-Gln-OH lacks side-chain protection, limiting its utility in multi-step syntheses where selective functionalization is required.

(c) Z-DL-Pro-OH vs. This compound

- Amino Acid Backbone: Proline (rigid, cyclic) vs. glutamine (flexible, polar). Z-DL-Pro-OH is used to introduce conformational constraints in peptides, while this compound contributes to hydrogen bonding and solubility modulation .

- Molecular Weight : Z-DL-Pro-OH (249.26 g/mol) is significantly smaller, enabling faster diffusion in biochemical assays compared to this compound .

常见问题

Q. How should genomic data from studies involving this compound derivatives be managed ethically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。